molecular formula C8H6Cl2F2O B13203544 4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene

4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene

Cat. No.: B13203544
M. Wt: 227.03 g/mol
InChI Key: CWKGTRBFPLUGEM-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid
  • 4-Chloro-2-(difluoromethoxy)benzonitrile

Uniqueness

Compared to similar compounds, 4-Chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-1-(difluoromethoxy)benzene

InChI

InChI=1S/C8H6Cl2F2O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2

InChI Key

CWKGTRBFPLUGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)OC(F)F

Origin of Product

United States

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